Cas no 1849262-04-9 (4-(2-Chloroethyl)-1,4-oxazepan-5-one)

4-(2-Chloroethyl)-1,4-oxazepan-5-one 化学的及び物理的性質
名前と識別子
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- 1849262-04-9
- AKOS040765869
- starbld0045391
- 4-(2-Chloroethyl)-1,4-oxazepan-5-one
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- インチ: 1S/C7H12ClNO2/c8-2-3-9-4-6-11-5-1-7(9)10/h1-6H2
- InChIKey: GALHPQIOHMUOBZ-UHFFFAOYSA-N
- ほほえんだ: ClCCN1C(CCOCC1)=O
計算された属性
- せいみつぶんしりょう: 177.0556563g/mol
- どういたいしつりょう: 177.0556563g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 140
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
- 疎水性パラメータ計算基準値(XlogP): -0.1
4-(2-Chloroethyl)-1,4-oxazepan-5-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C238911-100mg |
4-(2-Chloroethyl)-1,4-oxazepan-5-one |
1849262-04-9 | 100mg |
$ 160.00 | 2022-04-01 | ||
TRC | C238911-500mg |
4-(2-Chloroethyl)-1,4-oxazepan-5-one |
1849262-04-9 | 500mg |
$ 590.00 | 2022-04-01 | ||
TRC | C238911-1g |
4-(2-Chloroethyl)-1,4-oxazepan-5-one |
1849262-04-9 | 1g |
$ 910.00 | 2022-04-01 |
4-(2-Chloroethyl)-1,4-oxazepan-5-one 関連文献
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Pawan Kumar,Rubina G. Parmar,Christopher R. Brown,Jennifer L. S. Willoughby,Donald J. Foster,I. Ramesh Babu,Sally Schofield,Vasant Jadhav,Klaus Charisse,Jayaprakash K. Nair,Kallanthottathil G. Rajeev,Martin A. Maier,Martin Egli,Muthiah Manoharan Chem. Commun., 2019,55, 5139-5142
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
4-(2-Chloroethyl)-1,4-oxazepan-5-oneに関する追加情報
4-(2-Chloroethyl)-1,4-Oxazepan-5-One: A Comprehensive Overview
4-(2-Chloroethyl)-1,4-Oxazepan-5-One is a compound with the CAS Registry Number 1849262-04-9. This molecule belongs to the class of oxazepanones, which are cyclic ketones with a seven-membered ring containing one oxygen atom and one nitrogen atom. The compound's structure is characterized by a 1,4-oxazepane ring system, where the nitrogen atom is at position 1 and the ketone group is at position 5. The substituent at position 4 is a 2-chloroethyl group, which introduces a chlorine atom into the structure. This unique combination of functional groups makes 4-(2-Chloroethyl)-1,4-Oxazepan-5-One an interesting subject for both academic and industrial research.
The synthesis of 4-(2-Chloroethyl)-1,4-Oxazepan-5-One typically involves multi-step organic reactions. One common approach is the cyclization of a suitable amino alcohol derivative in the presence of an acid catalyst. The introduction of the chloroethyl group can be achieved through nucleophilic substitution reactions or through the use of chlorinating agents. Recent advancements in asymmetric synthesis have also enabled the preparation of enantiomerically pure versions of this compound, which are valuable for pharmacological studies.
4-(2-Chloroethyl)-1,4-Oxazepan-5-One has been explored for its potential applications in drug discovery. The oxazepane ring system is known to exhibit diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The presence of the chloroethyl group further enhances the compound's chemical reactivity and bioavailability. Recent studies have focused on its role as a precursor for more complex bioactive molecules. For instance, researchers have investigated its ability to undergo Michael addition reactions with various nucleophiles, leading to the formation of novel heterocyclic compounds with potential therapeutic applications.
In terms of chemical stability, 4-(2-Chloroethyl)-1,4-Oxazepan-5-One demonstrates moderate stability under normal storage conditions. However, it is susceptible to hydrolysis in acidic or basic environments, which can lead to the cleavage of the oxazepane ring and the formation of simpler products. This property makes it essential to handle and store the compound under controlled conditions to prevent degradation.
The toxicological profile of 4-(2-Chloroethyl)-1,4-Oxazepan-5-One has also been a subject of recent research. Studies conducted in vitro and in vivo have indicated that the compound exhibits low acute toxicity when administered at moderate doses. However, chronic exposure or administration at higher doses may lead to adverse effects on cellular systems. These findings underscore the importance of conducting thorough safety assessments before considering its use in therapeutic applications.
From a synthetic chemistry perspective, 4-(2-Chloroethyl)-1,4-Oxazepan-5-One serves as a versatile building block for constructing more complex molecular architectures. Its ability to undergo various types of reactions, such as nucleophilic additions and cyclizations, makes it an invaluable intermediate in organic synthesis. Researchers have exploited these properties to develop efficient routes for synthesizing bioactive molecules with potential applications in oncology and neurodegenerative diseases.
In conclusion, 4-(2-Chloroethyl)-1,4-Oxazepan-5-One (CAS No: 1849262-04-9) is a chemically versatile compound with promising applications in drug discovery and organic synthesis. Its unique structure and reactivity make it an attractive target for further research. As new insights into its biological activity and synthetic potential continue to emerge, this compound is likely to play an increasingly important role in advancing chemical science and medicine.
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